Icosapent ethyl is a highly purified ethyl ester of eicosapentaenoic acid (EPA), an omega-3 fatty acid found in fish oil. [] It is a prescription medication [] primarily investigated for its potential role in cardiovascular health. [] While its use in managing hypertriglyceridemia is established, research exploring its broader impact on cardiovascular disease and other areas continues. []
Eicosapentaenoic acid ethyl ester is primarily sourced from fish oil, particularly from fatty fish such as salmon, mackerel, and sardines. It is classified as a long-chain omega-3 fatty acid, which is known for its anti-inflammatory properties and role in cardiovascular health. The ethyl ester form is produced through the transesterification of eicosapentaenoic acid with ethanol, enhancing its stability and bioavailability compared to its free fatty acid counterpart .
The synthesis of eicosapentaenoic acid ethyl ester can be achieved through several methods:
The molecular structure of eicosapentaenoic acid ethyl ester can be represented as follows:
Eicosapentaenoic acid ethyl ester participates in various chemical reactions, including:
Eicosapentaenoic acid ethyl ester exerts its biological effects primarily through its incorporation into cell membranes and modulation of inflammatory pathways. It influences the production of eicosanoids—bioactive lipids derived from arachidonic acid—leading to reduced inflammation and improved cardiovascular health outcomes. Studies indicate that it may lower triglyceride levels, reduce blood pressure, and enhance endothelial function by promoting nitric oxide production .
The physical and chemical properties of eicosapentaenoic acid ethyl ester include:
These properties contribute to its utility in dietary supplements and pharmaceutical formulations .
Eicosapentaenoic acid ethyl ester has several scientific applications:
Eicosapentaenoic acid ethyl ester (EPA-EE) is a semisynthetic lipid compound derived from natural eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid (PUFA) predominantly found in marine organisms. Its chemical structure consists of a 20-carbon chain with five cis-configured double bonds at positions Δ5, Δ8, Δ11, Δ14, and Δ17, esterified to an ethyl alcohol moiety via a carboxyl linkage. The molecular formula is C~22~H~34~O~2~, with a molecular weight of 330.50 g/mol, as documented in chemical registry databases [1].
The compound exhibits geometric isomerism based on double-bond configuration but lacks optical (chiral) isomers due to the absence of asymmetric carbon atoms. Unlike certain pesticidal compounds where stereoisomeric evaluation is critical [2], EPA-EE exists as a single geometric series with all unsaturations in the cis (Z) configuration under standard conditions. This structural uniformity is pharmacologically significant since biological activity of PUFAs depends critically on double-bond geometry. The ethyl ester moiety differentiates EPA-EE from natural EPA (which occurs predominantly in triglyceride or phospholipid forms in fish oils) and enhances its chemical stability during purification and storage [5] [10]. Mass spectrometry analysis reveals characteristic fragmentation patterns, including the ethyl ester fragment at m/z 101 and acyl chain fragments indicative of five double bonds [10].
Table 1: Molecular Properties of EPA-EE
Property | Specification |
---|---|
Systematic Name | Ethyl (5Z,8Z,11Z,14Z,17Z)-eicosa-5,8,11,14,17-pentaenoate |
Molecular Formula | C~22~H~34~O~2~ |
Molecular Weight | 330.50 g/mol |
CAS Registry Number | 86227-47-6 |
Double Bond Configurations | All-cis Δ5, Δ8, Δ11, Δ14, Δ17 |
Isomeric Variants | Geometric isomers possible (trans bonds); no optical isomers |
The industrial synthesis of EPA-EE involves sequential chemical processing of crude fish oils, designed to concentrate and stabilize the labile EPA molecules. The standard pathway comprises three key stages:
Extraction and Refining: Crude fish oil is extracted from pelagic fish species (e.g., anchovy, sardine) or algae via mechanical pressing or solvent extraction. Green extraction technologies like enzymatic hydrolysis or supercritical CO~2~ are increasingly employed to minimize thermal degradation of PUFAs [10]. The crude oil undergoes degumming (phospholipid removal), alkali refining (free fatty acid neutralization), bleaching (pigment adsorption), and deodorization (volatile removal) to produce refined fish oil.
Transesterification: Refined fish oil triglycerides undergo ethanolysis, reacting with ethanol (typically in molar excess) under alkaline catalysis (e.g., sodium ethoxide) or enzymatic catalysis (lipases). This transesterification cleaves the glycerol backbone, converting fatty acyl groups into ethyl esters:$$\text{Triglyceride} + 3\text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{catalyst}} 3\text{Fatty Acid Ethyl Ester} + \text{Glycerol}$$Reaction conditions (50–80°C, 1–4 hours) are optimized to maximize yield while minimizing EPA degradation or trans-isomer formation [10].
Purification and Concentration: The ethyl ester mixture undergoes molecular distillation under high vacuum (0.001–0.1 mbar) and controlled temperature (120–180°C). This separates EPA-EE from saturated esters, cholesterol, and other contaminants based on vapor pressure differences. Subsequent purification employs urea complexation (saturates removal) or advanced chromatographic techniques (simulated moving bed chromatography) to achieve pharmaceutical-grade EPA-EE (>96% purity) [10]. Novel approaches include recombinant enzymatic pathways in transgenic plants like Camelina sativa expressing Δ9-elongase and Δ8-desaturase genes, though these primarily yield triglycerides rather than ethyl esters [7].
EPA-EE exhibits distinct physicochemical behaviors dictated by its elongated polyunsaturated hydrocarbon chain and ester functional group:
Solubility Characteristics: EPA-EE is highly lipophilic, with negligible solubility in water (<0.1 mg/L). It is freely soluble in organic solvents including ethanol, hexane, chloroform, and dimethyl sulfoxide. The octanol-water partition coefficient (log P ~7–9) indicates extreme hydrophobicity, favoring accumulation in lipid-rich tissues [4] [8].
Thermal and Oxidative Stability: The five double bonds render EPA-EE highly susceptible to radical-mediated autoxidation. Accelerated stability studies show significantly faster oxidation kinetics compared to triglyceride-forms of EPA, evidenced by higher peroxide values (PV) and anisidine values (AV) under identical storage conditions [9]. Oxidation follows free-radical chain reactions initiated by light, heat (Arrhenius relationship), or transition metals, producing aldehydes (e.g., malondialdehyde), ketones, and epoxides that cause rancidity. Stability is enhanced by antioxidant additives (e.g., tocopherols, ascorbyl palmitate), oxygen-free packaging, and low-temperature storage [10].
Chemical Reactivity: The ester bond undergoes base-catalyzed hydrolysis, albeit slower than triglycerides due to steric hindrance. The bis-allylic methylene groups (CH~2~ between double bonds at C7, C10, C13, C16) are sites for hydrogen abstraction, initiating lipid peroxidation cascades. EPA-EE does not exhibit acid-base behavior (pKa irrelevant) but can participate in electrophilic addition reactions at double bonds [4] [8].
Table 2: Key Physicochemical Properties Influencing EPA-EE Stability
Property | Impact on Stability | Mitigation Strategies |
---|---|---|
Polyunsaturation | High susceptibility to autoxidation; rate increases with O~2~ exposure, heat, light | Antioxidant addition (e.g., tocopherols); inert gas (N~2~) blanketing; light-blocking packaging |
Ester Bond | Hydrolyzable under alkaline conditions; resistant to acid hydrolysis | pH control during processing; anhydrous storage conditions |
Temperature | Arrhenius kinetics: Degradation rate doubles per 10°C rise | Storage at ≤ –20°C; cold chain maintenance |
Metal Ions | Cu^2+^, Fe^3+^ catalyze peroxidation even at ppm levels | Chelating agents (e.g., EDTA); high-purity excipients |
The pharmacokinetic and physicochemical profiles of omega-3 fatty acids vary substantially depending on their chemical form, impacting bioavailability and technological handling:
Bioavailability and Absorption Dynamics: EPA-EE requires pancreatic esterase-mediated hydrolysis in the small intestine to release free EPA before absorption into enterocytes. This extra step reduces the rate and extent of absorption compared to natural fish oil triglycerides (TG). Studies report 48% lower EPA incorporation into plasma lipids after EPA-EE administration versus TG forms under low-fat meal conditions [9] [10]. Free fatty acid (FFA) forms exhibit faster absorption but are impractical for formulations due to acidity and oxidation susceptibility. Notably, co-ingestion with a high-fat meal enhances EPA-EE bioavailability (~60% absorption) by stimulating bile secretion and emulsification, though still 20–30% lower than TG forms under similar conditions [9].
Oxidative Stability: EPA-EE demonstrates significantly lower oxidative stability than EPA in triglyceride form. Accelerated oxidation studies reveal 33% faster degradation of DHA as ethyl ester versus triglyceride, attributable to the absence of glycerol-bound fatty acids that may confer protective molecular packing. The ethanol released during EPA-EE metabolism may also contribute to pro-oxidant microenvironments [9] [10].
Technological Utility: Ethyl esterification lowers the boiling point of EPA compared to triglycerides, enabling high-purity concentration via molecular distillation—a process impractical for heat-sensitive triglycerides. This facilitates pharmaceutical-grade EPA-EE production (>96% purity), as achieved in Vascepa® [5] [10]. However, ethyl esters' low viscosity and poor emulsification properties complicate softgel encapsulation compared to viscous triglycerides.
Table 3: Bioavailability and Stability Comparison of EPA Forms
Property | EPA Ethyl Ester (EPA-EE) | EPA Triglyceride (TG) | EPA Free Fatty Acid (FFA) |
---|---|---|---|
Absorption Efficiency | Moderate (↑ with high-fat meal) | High | High |
Metabolic Requirement | Pancreatic esterase hydrolysis required | Pancreatic lipase hydrolysis required | Direct absorption |
Plasma Peak EPA Time | Delayed (4–6 hours) | Intermediate (3–5 hours) | Fastest (2–3 hours) |
Oxidative Stability | Low (prone to peroxidation) | Moderate | Very Low |
Purification Feasibility | High (distillation-friendly) | Low | Low |
Note: All compounds referenced in tables are listed in the Compound Summary Table below.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7